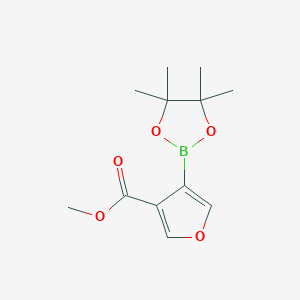

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

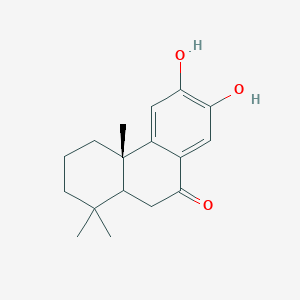

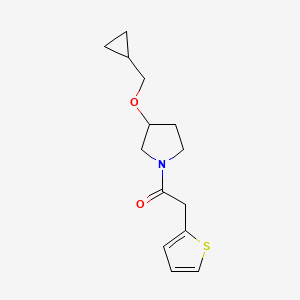

The compound is a derivative of boronic acid, which is often used in organic synthesis . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a common motif in organoboronic compounds, which are used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound likely involves a furan ring attached to a carboxylate group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the specific locations of these groups on the furan ring.Chemical Reactions Analysis

Organoboronic compounds are known to undergo various types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Organoboronic compounds are generally stable and can be stored at room temperature . They are often soluble in common organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Weerachai Phutdhawong et al. (2019) highlights the synthesis of derivatives from furfuryl alcohol, including structures related to "Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate", and their biological activities were assessed for cytotoxicity against cancer cell lines and antimicrobial properties. The research demonstrated potent biological activity in some derivatives against both cancer cells and bacteria, indicating the compound's potential in medicinal chemistry and drug design (Phutdhawong et al., 2019).

Enzymatic Synthesis of Biobased Polyesters

Yi Jiang et al. (2014) explored the enzymatic polymerization of biobased rigid diols, including 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters. This work highlights the broader potential of furan derivatives in creating novel biobased materials, demonstrating the compound's relevance beyond pharmaceuticals into sustainable materials science (Jiang et al., 2014).

Advanced Materials and Catalysis

Research into the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, including molecules structurally related to the compound , reveals their significance in the development of new materials and catalysts. These studies provide insights into the physicochemical properties of these compounds, which are essential for designing advanced materials and catalytic processes (Huang et al., 2021).

Renewable PET and Biomass Conversion

J. Pacheco et al. (2015) discussed the use of silica molecular sieves containing Lewis acid centers for catalyzing reactions between ethylene and renewable furans, including derivatives of "this compound", for producing biobased terephthalic acid precursors. This research underlines the compound's role in facilitating environmentally friendly pathways to essential industrial chemicals (Pacheco et al., 2015).

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with various organic substrates in the context of synthetic chemistry.

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another organic molecule, facilitating the formation of a new carbon-carbon bond. The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, which could have numerous applications in fields such as medicinal chemistry, materials science, and more.

Action Environment

The efficacy and stability of the compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the solvent used, and the reaction temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-8(9)10(14)15-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPQLAFIIJQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

![Ethyl 5-(3-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868976.png)

![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)

![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)